(2-Bromophenyl)(thiophen-2-yl)methanone

Catalog No.
S8985318
CAS No.
6933-32-0
M.F
C11H7BrOS
M. Wt
267.14 g/mol
Availability
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(2-Bromophenyl)(thiophen-2-yl)methanone

CAS Number

6933-32-0

Product Name

(2-Bromophenyl)(thiophen-2-yl)methanone

IUPAC Name

(2-bromophenyl)-thiophen-2-ylmethanone

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

InChI

InChI=1S/C11H7BrOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H

InChI Key

UBIACPJPSJPEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)Br

Palladium-Catalyzed Cyclization Reactions for Heterocyclic Systems

Palladium catalysis plays a pivotal role in the synthesis of heterocyclic compounds derived from (2-bromophenyl)(thiophen-2-yl)methanone precursors. A notable approach involves Pd(0)-catalyzed intramolecular cyclization via oxidative addition of the aryl bromide, followed by migratory insertion and reductive elimination steps. Recent studies demonstrate that palladium-catalyzed migratory cyclization can proceed through a cascade involving trans-1,2-palladium migration between sp^2 carbons, which is key to forming benzoheterocycles from α-bromoalkene derivatives structurally related to (2-bromophenyl)(thiophen-2-yl)methanone.

Density functional theory (DFT) calculations support a mechanism where the Pd catalyst first undergoes oxidative addition to the C–Br bond, then facilitates concerted metalation-deprotonation of adjacent C–H bonds, culminating in C–C bond formation. This pathway avoids energetically unfavorable β-hydride elimination and involves an outer-sphere proton abstraction step, enhancing selectivity and efficiency.

A representative experimental procedure involves Pd(OAc)_2 as catalyst, cesium carbonate as base, and toluene as solvent at elevated temperatures (~110 °C) to achieve cyclization and fluorenone formation with good yields (up to 70%).

Cross-Coupling Strategies for Thiophene-Benzene Hybrid Architectures

Cross-coupling reactions are widely employed to build thiophene-benzene hybrid molecules from (2-bromophenyl)(thiophen-2-yl)methanone derivatives. Palladium-catalyzed direct arylation and oxidative cross-coupling methods enable selective C2-arylation of thiophene rings, enhancing molecular complexity and functional diversity.

For example, oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids under Pd(II)/Cu(II) catalysis in DMSO solvent at 100 °C affords C2-arylated products with high regioselectivity and photoluminescent properties. The reaction involves Pd-catalyzed C–H activation followed by coupling with the arylboronic acid, providing a versatile route to thiophene-benzene hybrids.

Typical reaction conditions include:

Reagent/ConditionAmount/Details
Benzo[b]thiophene 1,1-dioxide0.2 mmol
Arylboronic acid0.6 mmol (3 equiv)
Pd(OAc)_210 mol %
Cu(OAc)_24 equiv
Pyridine3 equiv
DMSO1 mL
Temperature100 °C
Time20 hours

After work-up and purification, the products are obtained in good yields.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a green, solvent-free alternative for constructing aromatic and heterocyclic compounds related to (2-bromophenyl)(thiophen-2-yl)methanone frameworks. This approach uses mechanical force (e.g., ball milling) to promote reactions, enhancing selectivity and reducing environmental impact.

Mechanochemical methods have been successfully applied to the synthesis of polyaromatic hydrocarbons and heterocycles, improving reaction rates and yields by increasing transition state rigidity and avoiding solvent-related issues such as oxidation and solubility limitations.

For example, solvent-free Wittig reactions have been performed mechanochemically to generate phosphonium ylides and subsequent olefination products efficiently. Similarly, iterative mechanochemical strategies have enabled the synthesis of polyaromatic compounds with improved sustainability metrics compared to traditional solution-based methods.

Structural and Spectroscopic Data

While specific crystallographic data for (2-bromophenyl)(thiophen-2-yl)methanone are limited, related compounds have been characterized by NMR, mass spectrometry, and computational methods:

PropertyData/Value
Molecular FormulaC11H6BrOS (approximate)
Molecular Weight~265 g/mol
Key NMR Shifts (aromatic)δ 6.8–7.6 ppm (aromatic protons)
Mass SpectrometryBase peak at m/z ~265 ([M]^+)
Physical StateSolid, typically crystalline

Summary Table of Key Synthetic Approaches

MethodologyCatalysts/ReagentsConditionsOutcome/Notes
Pd-catalyzed cyclizationPd(OAc)2, Cs2CO_3, TBAIToluene, 110 °C, 16 hFormation of fluorenone derivatives, ~70% yield
Pd-catalyzed oxidative cross-couplingPd(OAc)2, Cu(OAc)2, pyridineDMSO, 100 °C, 20 hC2-arylated thiophene-benzene hybrids
Solvent-free mechanochemical synthesisMechanical milling, K2CO3 (base)Ambient to elevated temperatureGreen, efficient synthesis of aromatic compounds

Research Findings and Outlook

  • Palladium-catalyzed methodologies enable efficient construction of complex heterocyclic frameworks involving (2-bromophenyl)(thiophen-2-yl)methanone, with mechanistic insights supported by DFT studies highlighting unique Pd migration and proton abstraction pathways.

  • Cross-coupling strategies expand the chemical space of thiophene-benzene hybrids, facilitating the synthesis of materials with potential applications in photoluminescence and organic electronics.

  • Mechanochemical approaches provide sustainable alternatives to traditional solvent-based synthesis, reducing waste and improving reaction efficiency, which is crucial for scale-up and industrial applications.

This comprehensive understanding of synthetic routes and catalytic processes for (2-bromophenyl)(thiophen-2-yl)methanone derivatives paves the way for further development of functional materials and bioactive compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

265.94010 g/mol

Monoisotopic Mass

265.94010 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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